9-(2,3-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic pyrimido[2,1-f]purine-dione family, characterized by a fused pyrimidine-purine core. Key structural features include:
- Position 9: A 2,3-dimethylphenyl group, enhancing lipophilicity and steric bulk.
- Position 1: A methyl group, contributing to metabolic stability .
The fluorine atom in the 2-fluorobenzyl moiety may influence binding affinity through polar interactions, while the dimethylphenyl group likely impacts solubility and membrane permeability.
Properties
IUPAC Name |
9-(2,3-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-15-8-6-11-19(16(15)2)28-12-7-13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-9-4-5-10-18(17)25/h4-6,8-11H,7,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGIQPIZNDQHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The pyrimido[2,1-f]purine-dione scaffold is highly modifiable. Key analogs and their properties are summarized below:
Key Observations :
- Fluorine vs. Chlorine : The 2-fluorobenzyl group in the target compound may offer improved metabolic stability over chloro analogs due to reduced electrophilicity .
- Aromatic vs.
- Ring Expansion: Diazepino ring analogs (e.g., ) exhibit PDE inhibition, suggesting core flexibility influences target selectivity.
Physicochemical and Spectroscopic Comparisons
- NMR Shifts : The target’s 2-fluorobenzyl group would produce distinct ¹⁹F NMR signals (cf. δ −115 ppm in ).
- IR Signatures : All analogs share carbonyl stretches (~1,700 cm⁻¹), but fluorinated compounds show additional C-F vibrations (~1,100 cm⁻¹) .
- Solubility : The target’s dimethylphenyl group likely reduces aqueous solubility compared to hydroxylated analogs .
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